molecular formula C18H22ClNO5 B12391574 N-Methylhemeanthidine (chloride)

N-Methylhemeanthidine (chloride)

カタログ番号: B12391574
分子量: 367.8 g/mol
InChIキー: HREBYEGWZXGGQO-GMGHNNAHSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methylhemeanthidine chloride (NMHC) is a bioactive alkaloid isolated from Zephyranthes candida, a plant belonging to the Amaryllidaceae family, traditionally used in Chinese folk medicine . Structurally, it is characterized by a quaternary ammonium group and a chloride counterion. NMHC has garnered significant attention for its potent anticancer properties, particularly against acute myeloid leukemia (AML) and pancreatic cancer . Its mechanisms of action include:

  • NOTCH1 Pathway Activation: NMHC binds to the hydrophobic cavity of the NOTCH1 negative regulatory region (NRR), promoting proteolytic cleavage and activation of NOTCH signaling, which induces apoptosis in AML cells .
  • AKT Pathway Inhibition: In pancreatic cancer, NMHC downregulates AKT phosphorylation, leading to cell cycle arrest and apoptosis .

特性

分子式

C18H22ClNO5

分子量

367.8 g/mol

IUPAC名

(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride

InChI

InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1

InChIキー

HREBYEGWZXGGQO-GMGHNNAHSA-M

異性体SMILES

C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-]

正規SMILES

C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-]

製品の起源

United States

準備方法

Methanolic Extraction

One documented approach uses methanolic extraction:

  • The dried plant material (typically whole plant) is subjected to extraction using methanol
  • Specifically, 80% (v/v) methanol has been used for extraction of compounds from Z. candida leaves using a Soxhlet extractor
  • This process yields a crude methanolic extract containing various compounds including alkaloids

Fractionation Process

Following initial extraction, the crude extract undergoes fractionation:

  • Crude methanol extract is suspended in a mixture of methanol and water (typically 70:30)
  • The suspension is subjected to liquid-liquid partitioning to separate compounds based on polarity
  • Fractionation typically proceeds using solvents of increasing polarity:
    • n-hexane fraction
    • Chloroform fraction (typically contains most alkaloids including NMHC)
    • Ethyl acetate fraction
    • n-butanol fraction

The chloroform fraction containing alkaloids is particularly important, as noted in research where "active chloroform fraction from crude methanol extract of Z. candida (whole plant) was subjected to bioassay-guided fractionation".

Isolation and Purification Techniques

The isolation of pure N-Methylhemeanthidine chloride from the alkaloid-rich fractions involves sophisticated chromatographic techniques.

Column Chromatography

Column chromatography serves as the primary separation technique:

  • The alkaloid-containing fraction (typically chloroform fraction) is loaded onto a chromatography column
  • Silica gel is commonly used as the stationary phase
  • Various solvent systems are employed for elution, including:
    • Petroleum ether-chloroform-diethylamine mixtures
    • Acetone-methanol-ammonium hydroxide combinations

This process separates the complex mixture into simpler fractions containing different alkaloids.

Preparative Thin Layer Chromatography (TLC)

For further purification, preparative TLC is employed:

  • The partially purified fractions from column chromatography are subjected to preparative TLC
  • Various solvent systems documented include:
    • Me2CO–MeOH–NH4OH (90:7:3, v/v)
    • EtOAc–MeOH–H2O (85:15:10, v/v)
    • Cyclohexane–EtOAc–Et2NH (30:60:10, v/v)

As noted in one study: "repeated column and preparative thin layer chromatography led to isolation of active compounds".

Crystallization

The final purification step often involves crystallization:

  • The purified alkaloid fractions are dissolved in appropriate solvents
  • Recrystallization from ethanol or ethyl acetate has been documented for similar alkaloids from the same plant
  • The crystallization process yields high-purity NMHC suitable for structural analysis and biological testing

Structural Confirmation Methods

The identity and purity of isolated NMHC are confirmed through various analytical techniques.

Spectroscopic Analysis

Several spectroscopic methods are employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) spectroscopy:

    • 1H NMR and 13C NMR provide detailed structural information
    • 2D NMR techniques help establish connectivity and stereochemistry
  • High-Resolution Mass Spectrometry (HRMS):

    • Confirms molecular formula through precise mass determination
    • Electrospray ionization (ESI) in positive mode typically generates the [M+H]+ ion

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides definitive structural confirmation:

  • The absolute configuration of NMHC was determined through this technique
  • The analysis revealed detailed three-dimensional structural information
  • This method conclusively established the stereochemistry of all chiral centers

High-Performance Liquid Chromatography (HPLC)

HPLC analysis serves multiple purposes:

  • Assessment of purity (one source indicates achievement of 99.1915% purity)
  • Quality control during the isolation process
  • Quantitative analysis of NMHC content in different fractions

Documented Yields and Efficiency

Limited specific data are available regarding the yield of NMHC from Z. candida. However, the general isolation process for alkaloids from this plant has been documented.

Table 2: Extraction and Isolation Process for Z. candida Alkaloids

Stage Process Notes
Initial Extraction Methanolic extraction of whole plant Crude extract contains multiple compounds
Fractionation Liquid-liquid partitioning Chloroform fraction contains most alkaloids
Isolation Column chromatography followed by preparative TLC Separates individual alkaloids
Purification Crystallization/recrystallization Yields high-purity compounds
Final Confirmation Spectroscopic analysis and X-ray crystallography Establishes identity and structure

Challenges and Considerations

The preparation of N-Methylhemeanthidine chloride presents several challenges:

Extraction Efficiency

The efficiency of NMHC extraction depends on multiple factors:

  • Plant growth conditions and harvesting time may affect alkaloid content
  • Extraction methods and solvent selection significantly impact yield
  • Optimization of extraction parameters (temperature, time, solvent-to-plant ratio) is critical

Purification Challenges

The purification process presents specific challenges:

  • Separation from structurally similar alkaloids requires careful chromatographic technique optimization
  • The presence of multiple alkaloids in Z. candida (15 identified in one study) complicates isolation
  • Achieving pharmaceutical-grade purity requires multiple purification steps

Scale-up Considerations

For larger-scale preparation, additional factors must be considered:

  • Solvent consumption and potential environmental impact
  • Economic feasibility of multi-step extraction and purification processes
  • Consistency of yield and purity across batches

Biological Significance and Applications

The effort invested in preparing NMHC is justified by its significant biological activities:

  • Selective cytotoxicity against cancer cells, particularly acute myeloid leukemia (AML)
  • In vitro studies show IC50 values ranging from 0.81 to 13 μM against various cancer cell lines
  • Mechanism of action involves:
    • Down-regulation of AKT activation
    • Activation of NOTCH signaling through binding to the NOTCH1 negative regulatory region (NRR)
  • Demonstrated capacity to hamper tumor development in a human AML xenograft model

化学反応の分析

Types of Reactions

N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .

Major Products

The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .

科学的研究の応用

Chemical Properties and Mechanism of Action

N-Methylhemeanthidine chloride exhibits a unique chemical structure that contributes to its biological activity. Its molecular formula includes a methyl group and a chloride ion, which enhance its reactivity. The compound has been shown to interact with various cellular pathways, notably:

  • AKT Pathway Inhibition : N-Methylhemeanthidine chloride effectively down-regulates AKT activation, which is crucial for cell survival and proliferation. This mechanism has been particularly observed in pancreatic cancer cells, where NMHC demonstrated potent cytotoxicity compared to traditional chemotherapeutics like gemcitabine .
  • Notch Signaling Activation : Research indicates that N-Methylhemeanthidine chloride activates the Notch signaling pathway, which plays a dual role in tumor suppression and promotion depending on the context. NMHC has been shown to enhance Notch signaling in acute myeloid leukemia (AML) models, suggesting its potential as a therapeutic agent .

Cancer Research

N-Methylhemeanthidine chloride has been extensively studied for its anti-cancer properties:

  • Pancreatic Cancer : In vitro studies reveal that NMHC significantly inhibits the proliferation of pancreatic cancer cells by inducing cell cycle arrest and apoptosis. In vivo models further support its efficacy, showing reduced tumor growth in xenograft studies .
  • Acute Myeloid Leukemia : NMHC not only inhibits AML cell proliferation but also hampers tumor development in human xenograft models. The compound's ability to activate Notch signaling offers a novel approach for treating AML by enhancing the tumor-suppressive effects of this pathway .
  • Head and Neck Cancer : Studies have explored NMHC's effects on head and neck carcinogenesis, particularly in models where Notch signaling is disrupted. The compound's potential to modulate this pathway could provide insights into new treatment strategies for these malignancies .

Neuropharmacological Applications

N-Methylhemeanthidine chloride has shown promise in neuropharmacology:

  • Acetylcholinesterase Inhibition : Interaction studies indicate that NMHC binds to acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. This binding could influence enzyme activity and offer therapeutic benefits.

Case Studies

Several studies have documented the efficacy of N-Methylhemeanthidine chloride:

  • Pancreatic Cancer Study : A study demonstrated that NMHC induced significant cytotoxicity in pancreatic cancer cell lines while sparing non-cancerous cells, highlighting its selective action and potential as a targeted therapy .
  • AML Xenograft Model : In another study, NMHC was shown to inhibit tumor growth in AML xenograft models while activating Notch signaling pathways, indicating its potential as an adjunct therapy alongside existing treatments .

類似化合物との比較

To contextualize NMHC’s uniqueness, we compare it with structurally or functionally related alkaloids and synthetic compounds (Table 1).

Table 1: Comparative Analysis of NMHC and Analogous Compounds

Compound Name Source Biological Activity Mechanism of Action IC50/Effectiveness References
N-Methylhemeanthidine chloride Zephyranthes candida Cytotoxic (AML, pancreatic cancer) NOTCH1 activation; AKT downregulation Potent (specific values not reported)
Lycorine Zephyranthes candida Broad-spectrum cytotoxicity Unspecified; likely microtubule disruption IC50: 0.81–13 µM
Jonquailine Narcissus jonquilla quail Anticancer Not elucidated Not reported
Lycolongirine A–C Lycoris longituba Neuroprotective Antioxidant pathways Not applicable
Hemeanthamine Zephyranthes candida Cytotoxic Microtubule inhibition IC50: 0.81–13 µM
MY-673 Synthetic Anticancer, anti-migration ERK/TGF-β/SMAD4 pathway inhibition Not reported
Crinsarnine/Sarniensine Nerine huttoniae Insecticidal Neurotoxic to insects Not applicable

Key Differentiators of NMHC

a) Dual Mechanistic Action

Unlike lycorine and hemeanthamine, which primarily target microtubules, NMHC exhibits a dual mechanism:

  • NOTCH1 Activation: Unique among Amaryllidaceae alkaloids, NMHC’s interaction with NOTCH1 enhances its proteolytic cleavage, a mechanism absent in lycorine or jonquailine .
  • AKT Inhibition : NMHC suppresses AKT phosphorylation, a pathway also modulated by synthetic compound MY-673 but through distinct ERK/TGF-β/SMAD4 inhibition .
b) Selectivity and Efficacy
c) Structural and Functional Diversity
  • Quaternary Ammonium Structure : NMHC’s charged structure may enhance cellular uptake compared to neutral alkaloids like lycolongirines .
  • Therapeutic Breadth : While lycolongirines and crinsarnine exhibit neuroprotective or insecticidal activities, NMHC is specialized for oncology .

生物活性

N-Methylhemeanthidine chloride (NMHC) is a novel alkaloid derived from the Amaryllidaceae plant Zephyranthes candida. This compound has garnered significant attention for its potent biological activities, particularly its anti-cancer properties. Below is a detailed exploration of its biological activity based on current research.

Pancreatic Cancer

  • Mechanism of Action : NMHC exhibits strong cytotoxicity against pancreatic cancer cells while sparing non-cancerous cells. It induces:
    • Cell Cycle Arrest : NMHC halts cell cycle progression.
    • Apoptosis : It triggers programmed cell death in cancer cells.
    • Metabolic Disruption : NMHC reduces glycolysis, a critical energy source for tumor cells.
  • Molecular Pathway : The compound downregulates AKT signaling, a pathway crucial for tumor survival and proliferation. Overexpression of activated AKT rescues cells from NMHC-mediated growth inhibition, confirming the pathway's role in its mechanism .
  • In Vivo Efficacy : In a pancreatic cancer xenograft model, NMHC significantly reduced tumor volume via AKT attenuation and apoptosis induction .

Acute Myeloid Leukemia (AML)

  • NOTCH Pathway Activation : NMHC selectively inhibits AML cell proliferation by activating the NOTCH signaling pathway. This activation leads to:
    • Enhanced expression of NOTCH target genes.
    • Synergistic effects when combined with recombinant human NOTCH ligand DLL4.
  • Structural Insights : Molecular modeling reveals that NMHC binds within the hydrophobic cavity of the NOTCH1 negative regulatory region, promoting proteolytic cleavage and pathway activation .
  • In Vivo Studies : NMHC hampers tumor development in AML xenograft models, demonstrating potential as a targeted therapy for AML .

Other Cancer Types

  • NMHC has shown inhibitory effects against various cancer cell lines, including head and neck cancers, through mechanisms involving apoptosis and modulation of signaling pathways like EGFR and NOTCH .

2. Cytotoxicity Profile

  • NMHC demonstrates selective cytotoxicity:
    • Potent against cancerous cells (e.g., pancreatic, AML).
    • Minimal toxicity to non-cancerous cells, indicating a favorable therapeutic index .

3. Neuroprotective Activity

Although less studied, related alkaloids from Zephyranthes candida have shown neuroprotective effects against oxidative stress-induced neuronal injuries. This suggests potential for further exploration of NMHC in neuroprotection .

4. Anti-Protozoal Activity

While not specific to NMHC, structurally related Amaryllidaceae alkaloids exhibit anti-protozoal activity against pathogens like Plasmodium falciparum and Trypanosoma cruzi. This raises the possibility of similar effects for NMHC .

Table 1: Cytotoxicity Comparison Between NMHC and Gemcitabine in Pancreatic Cancer Cells

CompoundIC₅₀ (µM)Selectivity Index (Cancer vs Normal Cells)
N-Methylhemeanthidine Chloride0.81High
Gemcitabine13.0Moderate

Table 2: In Vivo Tumor Reduction in Xenograft Models

ModelTreatmentTumor Volume Reduction (%)Mechanism Observed
Pancreatic CancerNMHC~70%AKT attenuation, apoptosis
AMLNMHC + DLL4~85%NOTCH activation

Q & A

Q. What are the primary mechanisms by which N-Methylhemeanthidine (chloride) exerts its antitumor activity?

N-Methylhemeanthidine (chloride) inhibits cancer cell proliferation through AKT pathway downregulation, leading to cell cycle arrest (e.g., G1/S phase) and apoptosis induction. Methodologically, researchers can validate this by:

  • Performing Western blotting to assess AKT phosphorylation levels.
  • Using flow cytometry to quantify apoptotic markers (e.g., Annexin V/PI staining) and cell cycle distribution .

Q. How is N-Methylhemeanthidine (chloride) isolated and purified from natural sources like Zephyranthes candida?

Standard isolation involves:

  • Ethanol extraction of plant material followed by liquid-liquid partitioning (e.g., ethyl acetate/water).
  • Chromatographic purification (e.g., silica gel column chromatography, HPLC) guided by bioactivity assays. Purity is confirmed via NMR and LC-MS .

Q. Which in vitro models are most appropriate for preliminary screening of N-Methylhemeanthidine (chloride) bioactivity?

  • Use pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) based on prior studies showing efficacy in these models.
  • Include non-cancerous cell lines (e.g., HEK293) to assess selectivity and toxicity .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported AKT inhibition efficacy across different cancer models?

  • Dose-response and time-course studies : Test varying concentrations (e.g., 1–50 µM) and exposure times (24–72 hours) to identify context-dependent effects.
  • Cross-model validation : Compare results in 2D monolayer cultures vs. 3D spheroids or patient-derived organoids.
  • Pathway crosstalk analysis : Use phosphoproteomics to identify compensatory pathways (e.g., ERK or mTOR) that may modulate AKT inhibition .

Q. What methodological considerations are critical for ensuring reproducibility in apoptosis assays with N-Methylhemeanthidine (chloride)?

  • Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
  • Include positive controls (e.g., staurosporine for apoptosis) and validate assays with orthogonal methods (e.g., caspase-3 activation alongside Annexin V staining).
  • Document batch-to-batch variability of the compound via HPLC purity checks .

Q. How should researchers optimize in vivo studies to evaluate the translational potential of N-Methylhemeanthidine (chloride)?

  • Select xenograft models of cancers with documented AKT pathway dysregulation (e.g., PTEN-null tumors).
  • Administer the compound via intraperitoneal injection at doses derived from in vitro IC50 values (scaled by body surface area).
  • Monitor toxicity via serum biomarkers (e.g., ALT/AST for liver damage) and histopathological analysis .

Q. What analytical techniques are recommended for quantifying N-Methylhemeanthidine (chloride) in biological matrices?

  • LC-MS/MS : Offers high sensitivity and specificity for pharmacokinetic studies (e.g., plasma/tissue distribution).
  • GC-FID : Suitable for stability studies in non-polar solvents, with validation via spike-and-recovery experiments in relevant matrices .

Q. How can researchers address potential off-target effects when studying N-Methylhemeanthidine (chloride)?

  • Perform kinase profiling assays (e.g., KinomeScan) to identify unintended kinase interactions.
  • Use CRISPR/Cas9 knockout models to confirm on-target effects (e.g., AKT1/2 knockout cells).
  • Analyze transcriptomic data (RNA-seq) to detect downstream gene expression changes unrelated to AKT .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity data?

  • Fit dose-response curves using non-linear regression (e.g., four-parameter logistic model) to calculate IC50 values.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Use software like GraphPad Prism or R packages (e.g., drc) for robust statistical modeling .

Q. How should discrepancies in N-Methylhemeanthidine (chloride)’s efficacy between 2D and 3D culture systems be interpreted?

  • Assess drug penetration barriers in 3D models via fluorescence-labeled compound tracking.
  • Evaluate hypoxia-related resistance mechanisms (e.g., HIF-1α activation) using qPCR or immunofluorescence.
  • Compare expression of drug efflux transporters (e.g., P-gp) between models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。